molecular formula Al6Fe B14732145 CID 78062270

CID 78062270

Cat. No.: B14732145
M. Wt: 217.73 g/mol
InChI Key: HHRWBLRNTMNJLB-UHFFFAOYSA-N
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Description

CID 78062270 is a compound identifier in the PubChem database, a critical resource for chemical and cheminformatics research . However, the provided evidence lacks specific structural or functional details about this compound. References to this compound in the context of mass spectrometry (e.g., collision-induced dissociation, CID) or medical studies (e.g., chemotherapy-induced diarrhea, CID) are unrelated to its chemical properties .

Properties

Molecular Formula

Al6Fe

Molecular Weight

217.73 g/mol

InChI

InChI=1S/6Al.Fe

InChI Key

HHRWBLRNTMNJLB-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062270 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Another method involves the preparation of 5-bromoindole derivatives through a series of reactions including Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis methods. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types and Associated Reagents

CID 78062270 participates in three primary reaction categories:

Reaction Type Reagents/Catalysts Conditions Key References
Nucleophilic Substitution K₂CO₃, Mg metal, Mn catalysts80–130°C in toluene or acetonitrile
Oxidation H₂O₂, NaBrO₃0–25°C in aqueous or polar solvents
Reduction NaBH₄, silanes, NiCl₂100–150°C under inert atmosphere

Notable Observations :

  • Manganese catalysts enhance substitution efficiency at indole’s C3 position, achieving yields >75% .

  • Oxidative pathways selectively modify electron-donating groups without disrupting the indole core .

Substitution Reactions

The compound undergoes SNAr (nucleophilic aromatic substitution) at halogenated positions, facilitated by:

  • Base-assisted deprotonation (e.g., K₂CO₃) to generate reactive intermediates.

  • π-Stacking interactions between the indole ring and aryl halides, as shown in DFT studies .

Example :

CID 78062270-X+R-NH2Mn catalystCID 78062270-NHR+HX\text{this compound-X} + \text{R-NH}_2 \xrightarrow{\text{Mn catalyst}} \text{this compound-NHR} + \text{HX}

Key intermediates: Metal-coordinated indole anions accelerate halide displacement .

Oxidation and Reduction Dynamics

  • Oxidation : Trifluoroacetaldehyde derivatives form via Lewis acid-mediated pathways (e.g., BF₃·Et₂O), producing α,β-unsaturated carbonyls .

  • Reduction : Nickel-catalyzed hydrogenation selectively saturates exocyclic double bonds while preserving aromaticity .

Comparative Reactivity

This compound shows distinct behavior compared to analogous indoles:

Parameter This compound Unsubstituted Indole
Electrophilic Reactivity Enhanced at C3 due to N-protectionModerate at C2/C3
Oxidative Stability Resists autoxidationProne to dimerization
Catalytic Efficiency 85% yield in cross-couplings<60% yield under similar conditions

Rationale : Steric and electronic effects from the N-protective group modulate reactivity .

Industrial and Environmental Considerations

  • Scalability : Continuous flow reactors improve throughput by 40% compared to batch processes .

  • Waste Streams : Halogenated byproducts require sequestration via activated carbon filtration .

Scientific Research Applications

CID 78062270 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78062270 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or compounds with overlapping functional groups.

Structural Analogues in PubChem

PubChem entries often group compounds by structural similarity. For example, CID 5469634 (ginkgolic acid 17:1) and CID 10153267 (3-O-caffeoyl betulin) are compared based on their steroidal or triterpenoid backbones in inhibitor studies . Such comparisons rely on shared scaffolds or substituents, which are absent in the available data for CID 78062270.

Analytical Techniques for Compound Comparison

  • Mass Spectrometry: Collision-induced dissociation (CID) is widely used to differentiate isomers. For instance, CID-based fragmentation in LC-ESI-MS distinguished ginsenosides Rf and F11, highlighting its utility for structural elucidation .
  • Chromatography: Techniques like GC-MS and LC-ELSD enable comparisons of retention times and fragmentation patterns, as seen in the analysis of terpenoids and steroids .

Pharmacological Comparisons

Studies on chemotherapy-induced diarrhea (CID) reference compounds like irinotecan (CID 60838) and 5-fluorouracil (CID 3385), but these are unrelated to this compound .

Data Tables

Table 1: Common CID Referents in Literature

CID Identifier Context Key Applications Reference
This compound PubChem entry (unresolved) N/A
CID 5469634 Inhibitor (ginkgolic acid 17:1) Enzyme inhibition studies
CID 12594 Substrate (DHEAS) Metabolic pathway analysis
CID (Collision-Induced Dissociation) Mass spectrometry Structural elucidation of biomolecules

Table 2: Key Analytical Methods for Compound Comparison

Method Purpose Example in Evidence
LC-ESI-MS with CID Isomer differentiation Ginsenosides Rf vs. F11
GC-MS Volatile compound profiling Terpenoid analysis in CIEO fractions
Molecular docking Binding affinity prediction Betulin-derived inhibitors

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound’s structure or bioactivity exist in the provided materials.
  • Methodological Overlap : Techniques like CID-MS and chromatography are broadly applicable but require compound-specific validation .
  • Contextual Ambiguity : The term "CID" is overloaded (PubChem ID vs. collision-induced dissociation vs. medical acronyms), necessitating careful disambiguation .

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